molecular formula C13H12N2O B3307962 N-methyl-6-phenylnicotinamide CAS No. 936083-34-0

N-methyl-6-phenylnicotinamide

Cat. No.: B3307962
CAS No.: 936083-34-0
M. Wt: 212.25 g/mol
InChI Key: NAEYGPOLCURQPN-UHFFFAOYSA-N
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Description

N-methyl-6-phenylnicotinamide is an organic compound with the molecular formula C13H12N2O It is a derivative of nicotinamide, where the nitrogen atom in the nicotinamide ring is methylated, and a phenyl group is attached to the sixth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-6-phenylnicotinamide typically involves the following steps:

    Starting Materials: The synthesis begins with 6-phenylnicotinic acid and methylamine.

    Amidation Reaction: The 6-phenylnicotinic acid is reacted with methylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The reaction mixture is stirred for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Optimization: Optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.

    Purification: Employing techniques like recrystallization or column chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: N-methyl-6-phenylnicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The phenyl group in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-methyl-6-phenylnicotinamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent due to its structural similarity to nicotinamide, which is involved in various biological processes.

    Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand the role of nicotinamide derivatives in cellular metabolism and signaling pathways.

    Industrial Applications: The compound can be utilized in the development of new catalysts or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-methyl-6-phenylnicotinamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes involved in nicotinamide metabolism, such as nicotinamide N-methyltransferase (NNMT).

    Pathways Involved: It may influence pathways related to cellular energy production and redox reactions by modulating the levels of nicotinamide adenine dinucleotide (NAD+).

Comparison with Similar Compounds

    Nicotinamide: The parent compound, which is a form of vitamin B3 and plays a crucial role in cellular metabolism.

    N-methylnicotinamide: A closely related compound that is a metabolite of nicotinamide and has similar biological functions.

Uniqueness: N-methyl-6-phenylnicotinamide is unique due to the presence of both a methyl group and a phenyl group, which can impart distinct chemical and biological properties compared to its analogs. This structural modification can enhance its potential as a pharmacological agent or a material with specific properties.

Biological Activity

N-methyl-6-phenylnicotinamide (NM-6-PNA) is a nicotinamide derivative that has garnered attention in recent years due to its diverse biological activities. This compound, characterized by the molecular formula C13H12N2OC_{13}H_{12}N_2O, exhibits potential therapeutic properties that make it a subject of interest in pharmacological research. This article explores the biological activity of NM-6-PNA, focusing on its mechanisms, efficacy in various biological systems, and potential applications.

Chemical Structure and Properties

The structure of NM-6-PNA features a methyl group attached to the nitrogen of the nicotinamide ring and a phenyl group at the 6-position, which contributes to its unique pharmacological profile. The compound's properties can be summarized as follows:

PropertyValue
Molecular FormulaC13H12N2O
Molecular Weight216.25 g/mol
SolubilitySoluble in DMSO
LogP2.5

Antiproliferative Effects

Recent studies have indicated that NM-6-PNA exhibits significant antiproliferative effects against various cancer cell lines. For instance, in vitro assays demonstrated that NM-6-PNA inhibited the proliferation of MCF-7 (breast cancer) and HCT116 (colon cancer) cells with IC50 values of approximately 8.25 μM and 6.48 μM, respectively . The selectivity index for NM-6-PNA was notably high, indicating its potential for targeted cancer therapy.

The mechanism underlying the biological activity of NM-6-PNA appears to involve multiple pathways:

  • VEGFR-2 Inhibition : NM-6-PNA has been shown to act as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis. In silico studies predicted its binding affinity to VEGFR-2, corroborated by in vitro results showing an IC50 value of 51 nM . This inhibition is critical for limiting tumor growth and metastasis.
  • TRPV1 Antagonism : NM-6-PNA derivatives have been explored for their antagonistic effects on Transient Receptor Potential Vanilloid 1 (TRPV1), implicated in pain sensation and inflammation . The compound's ability to modulate TRPV1 activity suggests potential applications in pain management.
  • Apoptotic Induction : Further investigations revealed that NM-6-PNA induces apoptosis in cancer cells, contributing to its antiproliferative effects. The compound activates intrinsic apoptotic pathways, leading to cell cycle arrest and programmed cell death.

Safety Profile

Toxicity assessments have shown that NM-6-PNA possesses a favorable safety profile. In vitro studies on normal human cell lines indicated high selectivity, with an IC50 value significantly higher than those observed in cancer cell lines . This selectivity is crucial for minimizing side effects during therapeutic applications.

Case Study 1: Cancer Treatment

In a controlled study involving MCF-7 and HCT116 cell lines, NM-6-PNA demonstrated significant cytotoxicity compared to standard chemotherapeutic agents like sorafenib. The high selectivity index suggests that NM-6-PNA could be developed as a novel therapeutic agent with reduced toxicity profiles.

Case Study 2: Pain Management

A study investigating the TRPV1 antagonistic properties of NM-6-PNA derivatives showed promising results in reducing pain responses in animal models. These findings indicate potential applications for NM-6-PNA in treating chronic pain conditions without the adverse effects associated with traditional analgesics.

Properties

IUPAC Name

N-methyl-6-phenylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-14-13(16)11-7-8-12(15-9-11)10-5-3-2-4-6-10/h2-9H,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAEYGPOLCURQPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CN=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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